2-Imino-1-(2-morpholin-4-yl-ethyl)-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid cyclopentylamide
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Overview
Description
2-Imino-1-(2-morpholin-4-yl-ethyl)-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid cyclopentylamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a morpholine ring, an anthracene core, and a cyclopentylamide group. It is of interest due to its potential biological activities and its role in the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imino-1-(2-morpholin-4-yl-ethyl)-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid cyclopentylamide typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2-Imino-1-(2-morpholin-4-yl-ethyl)-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid cyclopentylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-containing analogs .
Scientific Research Applications
2-Imino-1-(2-morpholin-4-yl-ethyl)-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid cyclopentylamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-Imino-1-(2-morpholin-4-yl-ethyl)-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid cyclopentylamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
2-Imino-1-(2-morpholin-4-yl-ethyl)-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carbonitrile: This compound is structurally similar but contains a carbonitrile group instead of a carboxylic acid cyclopentylamide group.
2-(Morpholin-4-yl)-2-(pyrid-3-yl)ethylamine: Another related compound with a morpholine ring and a pyridine group.
Uniqueness
2-Imino-1-(2-morpholin-4-yl-ethyl)-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid cyclopentylamide is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development .
Properties
Molecular Formula |
C23H28N6O3 |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
N-cyclopentyl-6-imino-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C23H28N6O3/c24-20-17(22(30)25-16-5-1-2-6-16)15-18-21(26-19-7-3-4-8-28(19)23(18)31)29(20)10-9-27-11-13-32-14-12-27/h3-4,7-8,15-16,24H,1-2,5-6,9-14H2,(H,25,30) |
InChI Key |
HDGIJEHBWLESDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CCN5CCOCC5 |
Origin of Product |
United States |
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